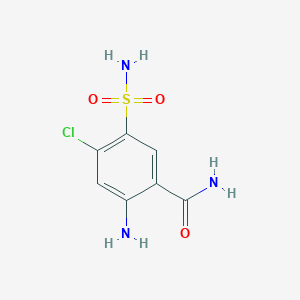

![molecular formula C8H13NO6 B127595 N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide CAS No. 153373-83-2](/img/structure/B127595.png)

N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide

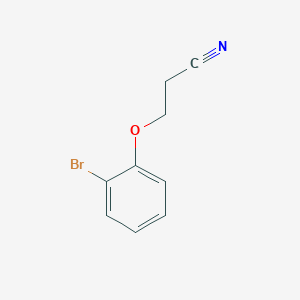

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide, commonly known as TAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAG is a derivative of glucose and is synthesized through a multi-step process involving enzymatic reactions. In

Mecanismo De Acción

TAG is a derivative of glucose and has a similar structure to fructose-6-phosphate. It is therefore able to interact with enzymes that are involved in the metabolism of fructose. TAG is phosphorylated by the enzyme tagatose-6-phosphate kinase to form TAG-6-phosphate. This is followed by the cleavage of TAG-6-phosphate by the enzyme tagatose-1,6-diphosphate aldolase to form dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.

Efectos Bioquímicos Y Fisiológicos

TAG has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TAG can inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. TAG has also been shown to have antioxidant properties and can scavenge free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using TAG in lab experiments is its stability. TAG is a stable compound and can be stored for long periods of time without degradation. TAG is also relatively inexpensive and can be synthesized in large quantities.

One of the limitations of using TAG in lab experiments is its limited solubility in water. TAG is a hydrophobic compound and therefore requires the use of organic solvents for its solubilization. This can complicate the experimental procedures and increase the cost of the experiments.

Direcciones Futuras

There are several future directions for the research on TAG. One area of research is the development of more efficient and cost-effective methods for the synthesis of TAG. Another area of research is the investigation of the potential therapeutic applications of TAG, particularly in the treatment of diabetes and other metabolic disorders. Further studies are also needed to elucidate the mechanisms of action of TAG and its effects on various biological systems. Finally, there is a need for the development of novel methods for the delivery of TAG to specific target tissues and cells.

Métodos De Síntesis

TAG is synthesized through a multi-step process involving enzymatic reactions. The first step involves the conversion of glucose to fructose using the enzyme glucose isomerase. The resulting fructose is then phosphorylated to fructose-6-phosphate using the enzyme fructokinase. This is followed by the conversion of fructose-6-phosphate to 2-keto-3-deoxy-6-phosphogluconate (KDPG) using the enzyme KDPG aldolase. Finally, TAG is synthesized by the acetylation of KDPG using acetic anhydride and pyridine.

Aplicaciones Científicas De Investigación

TAG has potential applications in various fields of scientific research. One of the major applications of TAG is in the field of biochemistry, where it is used as a substrate for the enzyme tagatose-6-phosphate kinase. This enzyme is involved in the metabolism of fructose and is important for the regulation of blood glucose levels. TAG is also used as a substrate for the enzyme tagatose-1,6-diphosphate aldolase, which is involved in the synthesis of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.

TAG has also been used in the field of microbiology, where it is used as a carbon source for the growth of various microorganisms. TAG is a non-fermentable sugar and is therefore useful for the selective growth of microorganisms that can utilize it as a carbon source.

Propiedades

Número CAS |

153373-83-2 |

|---|---|

Nombre del producto |

N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide |

Fórmula molecular |

C8H13NO6 |

Peso molecular |

219.19 g/mol |

Nombre IUPAC |

N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5,7-8,11,14-15H,3H2,1H3,(H,9,12)/t5-,7+,8+/m0/s1 |

Clave InChI |

DQGPHTHBCBFFDM-UIISKDMLSA-N |

SMILES isomérico |

CC(=O)N[C@@H](C=O)[C@H]([C@@H](C(=O)CO)O)O |

SMILES |

CC(=O)NC(C=O)C(C(C(=O)CO)O)O |

SMILES canónico |

CC(=O)NC(C=O)C(C(C(=O)CO)O)O |

Sinónimos |

D-xylo-Hexos-5-ulose, 2-(acetylamino)-2-deoxy- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)

![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)